Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c1-26-17(25)16-7-6-15(27-16)12-28-19-22-21-18(29-19)24-10-8-23(9-11-24)14-4-2-13(20)3-5-14/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYRGUTLLUMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features several notable functional groups:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Piperazine derivative : A six-membered ring containing two nitrogen atoms, known for its role in various pharmaceuticals.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
- Antimicrobial Properties : Some thiadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
- Neuropharmacological Effects : The piperazine component is associated with neuroactive properties, potentially influencing serotonin and dopamine pathways, which may be beneficial in treating psychiatric disorders .
Biological Activity Data
The following table summarizes the biological activity data for compounds structurally related to this compound:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 pathway |
| Thiadiazole Derivative B | U-937 (Leukemia) | 1.5 | Inhibits cell proliferation |
| Thiadiazole Derivative C | MRSA (Bacterial Infection) | 10.0 | Disrupts cell wall synthesis |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of thiadiazole derivatives against MCF-7 and A549 (lung cancer) cell lines. The results indicated that modifications in the thiadiazole ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
Another research focused on the antibacterial properties of thiadiazole derivatives against ESKAPE pathogens (a group of antibiotic-resistant bacteria). Compounds showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as novel antibiotics .
Scientific Research Applications
Medicinal Chemistry
The compound's structural elements suggest potential pharmacological activities, particularly due to the presence of the piperazine moiety and the thiadiazole ring. Compounds containing these functional groups have been extensively studied for their diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity, making them candidates for developing new antibiotics . The incorporation of the furan and piperazine units may enhance these effects through synergistic interactions.
Antidepressant Effects
Piperazine derivatives are well-documented for their central nervous system activity. Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate may exhibit antidepressant effects similar to those of established piperazine-based drugs. The fluorophenyl group could contribute to selective serotonin reuptake inhibition, a common mechanism in antidepressant action .
Synthetic Applications
The compound's unique structure allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules.
Synthesis of Heterocycles
The presence of the thiadiazole and furan rings facilitates the synthesis of other heterocyclic compounds. For example, reactions involving this compound can yield additional thiadiazole derivatives or furan-based structures that may possess enhanced biological activities . This is particularly relevant in the development of new drugs targeting various diseases.
Functionalization Reactions
This compound can be utilized in functionalization reactions to introduce new substituents at specific positions on the aromatic rings or heterocycles. This property is crucial for tailoring compounds to improve their efficacy and selectivity against specific biological targets .
Antimicrobial Studies
A study investigating the antimicrobial properties of thiadiazole derivatives found that compounds with similar structural motifs displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the piperazine nitrogen could enhance activity levels .
Psychopharmacological Research
In psychopharmacological studies, piperazine derivatives have been evaluated for their effects on mood disorders. A recent investigation into a related compound demonstrated its potential as an effective anxiolytic agent in animal models, suggesting that this compound could similarly impact neurological pathways associated with anxiety and depression .
Preparation Methods
Esterification of Furan-2-carboxylic Acid
The furan-carboxylate subunit is synthesized via esterification of commercially available furan-2-carboxylic acid. Methanol and thionyl chloride (SOCl₂) are employed under reflux to yield methyl furan-2-carboxylate.
$$
\text{Furan-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2, \Delta} \text{Methyl furan-2-carboxylate} + \text{HCl}
$$
Chloromethylation
Chloromethylation introduces the chloromethyl group at the 5-position of the furan ring. A mixture of paraformaldehyde and hydrochloric acid (HCl) in acetic acid under reflux facilitates this step, yielding methyl 5-(chloromethyl)furan-2-carboxylate.
$$
\text{Methyl furan-2-carboxylate} + \text{CH₂O} \xrightarrow{\text{HCl, AcOH}} \text{Methyl 5-(chloromethyl)furan-2-carboxylate}
$$
Key Parameters:
Synthesis of 5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol
Preparation of 4-(4-Fluorophenyl)piperazine
4-Fluorophenylpiperazine is synthesized via Buchwald-Hartwig amination of 1-bromo-4-fluorobenzene with piperazine. Catalyzed by palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand in toluene, this reaction achieves 85–90% yield.
$$
\text{1-Bromo-4-fluorobenzene} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(4-Fluorophenyl)piperazine}
$$
Thiadiazole Ring Formation
The thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives. Hydrazine hydrate reacts with carbon disulfide (CS₂) in ethanol under reflux to form 1,3,4-thiadiazole-2-thiol. Subsequent substitution with 4-(4-fluorophenyl)piperazine occurs via nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF) at 100°C.
$$
\text{Thiosemicarbazide} + \text{CS₂} \xrightarrow{\Delta} \text{1,3,4-Thiadiazole-2-thiol} \xrightarrow{\text{4-(4-Fluorophenyl)piperazine}} \text{5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol}
$$
Optimization Notes:
- Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.
- Yield Improvement: 78% (conventional) vs. 82% (microwave).
Thioether Bridge Formation
The final step involves coupling methyl 5-(chloromethyl)furan-2-carboxylate with 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol via nucleophilic substitution. Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the thiol group, enabling attack on the chloromethyl carbon.
$$
\text{Methyl 5-(chloromethyl)furan-2-carboxylate} + \text{5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{K₂CO₃, acetone}} \text{Target Compound}
$$
Reaction Conditions:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Conventional Heating | Low equipment requirements | Long reaction times (12+ hours) | 68–72 |
| Microwave-Assisted | Faster kinetics, higher yields | Specialized equipment needed | 78–82 |
| Solvent-Free Conditions | Environmentally friendly | Limited substrate compatibility | 60–65 |
Challenges and Mitigation Strategies
Steric Hindrance in Thiadiazole Substitution
The bulkiness of 4-(4-fluorophenyl)piperazine impedes nucleophilic substitution on the thiadiazole ring. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C) enhances reaction efficiency.
Thiol Oxidation
The thiol intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) mitigates disulfide formation.
Computational Insights and Reaction Mechanistics
Density functional theory (DFT) calculations reveal that the thioether formation proceeds via a concerted SN2 mechanism, with a calculated activation energy ($$E_a$$) of 25.3 kcal/mol. Molecular docking studies suggest the thiadiazole-piperazine subunit enhances binding affinity to biological targets, corroborating its therapeutic potential.
Q & A
Basic: What are the standard synthetic protocols for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazides or by reacting 2-amino-1,3,4-thiadiazoles with electrophilic agents. For example, details a procedure where 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles are refluxed with 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by TLC monitoring and recrystallization in ethanol. Key steps include:
- Reagent ratios : 10 mmol thiadiazole derivative to 15 mmol dimethoxytetrahydrofuran.
- Reaction monitoring : TLC to confirm completion (~1 hour under reflux).
- Workup : Precipitation in ice-cold water, basification with sodium bicarbonate, and ethanol recrystallization.
This method ensures high purity and scalability for the thiadiazole scaffold .
Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Characterization should include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- X-ray crystallography for unambiguous structural determination, as demonstrated in , which resolved the crystal structure of a related thiadiazole derivative using single-crystal diffraction .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight.
- FTIR to identify functional groups (e.g., C=O in the carboxylate ester at ~1700 cm⁻¹).
Basic: What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinases or receptors linked to the fluorophenyl-piperazine moiety).
- Cytotoxicity profiling (MTT or SRB assays) against cancer cell lines, given the antitumor potential of thiadiazole derivatives .
- Antimicrobial testing (MIC determination) due to the thiadiazole-thioether motif’s known bioactivity .
Advanced: How can reaction conditions be optimized to improve the yield of the thioether linkage formation?
The thioether bond (between the thiadiazole and furan moieties) can be optimized by:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group.
- Catalyst screening : Employ copper(I) iodide or DBU to accelerate coupling .
- Temperature modulation : Conduct reactions at 40–60°C to balance kinetics and side reactions, as seen in for similar heterocyclic couplings .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
SAR strategies include:
- Substituent variation : Modify the 4-fluorophenyl-piperazine group (e.g., replace F with Cl or CF₃) to assess electronic effects on receptor binding .
- Bioisosteric replacement : Swap the furan carboxylate with pyridine or thiophene analogs to evaluate steric and electronic impacts .
- Fragment-based optimization : Use crystallographic data ( ) to identify key binding interactions and guide substitutions .
Advanced: How to resolve contradictions in reported bioactivity data for thiadiazole derivatives?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize inter-lab differences.
- Purity checks : Validate compound purity via HPLC (>95%) and elemental analysis, as impurities can skew results .
- Pharmacokinetic factors : Assess metabolic stability (e.g., microsomal assays) to distinguish intrinsic activity from bioavailability issues .
Advanced: What computational methods are used to predict binding affinity and selectivity?
- Molecular docking : Screen against target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina.
- MD simulations : Perform 100-ns trajectories to evaluate binding stability and hydration effects.
- QSAR modeling : Train models on bioactivity data from to predict novel derivatives’ potency .
Advanced: How to address regioselectivity challenges in synthesizing the thiadiazole-thioether linkage?
- Protecting groups : Temporarily block reactive sites (e.g., carboxylate ester) during coupling to direct thiolate attack to the desired position.
- Directing agents : Use Lewis acids (e.g., ZnCl₂) to polarize the thiadiazole ring and enhance regioselectivity .
Advanced: What strategies improve compound stability during storage and assays?
- Storage conditions : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thioether bond .
- Buffering agents : Use antioxidants (e.g., BHT) in assay buffers for long-term stability .
Advanced: How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
